molecular formula C24H24ClN3O4S B2382627 N-(4-chlorophenyl)-2-({4-oxo-3-[3-(propan-2-yloxy)propyl]-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide CAS No. 899961-91-2

N-(4-chlorophenyl)-2-({4-oxo-3-[3-(propan-2-yloxy)propyl]-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide

Cat. No.: B2382627
CAS No.: 899961-91-2
M. Wt: 485.98
InChI Key: OMIJFSPXYWCPMY-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-2-({4-oxo-3-[3-(propan-2-yloxy)propyl]-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a benzofuropyrimidinone derivative featuring:

  • A fused benzofuran-pyrimidinone core.
  • A sulfanyl (-S-) group at position 2, linked to an acetamide moiety.
  • A 4-chlorophenyl group attached to the acetamide.
  • A 3-(isopropoxy)propyl substituent at position 3 of the pyrimidinone ring.

Properties

IUPAC Name

N-(4-chlorophenyl)-2-[[4-oxo-3-(3-propan-2-yloxypropyl)-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24ClN3O4S/c1-15(2)31-13-5-12-28-23(30)22-21(18-6-3-4-7-19(18)32-22)27-24(28)33-14-20(29)26-17-10-8-16(25)9-11-17/h3-4,6-11,15H,5,12-14H2,1-2H3,(H,26,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMIJFSPXYWCPMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OCCCN1C(=O)C2=C(C3=CC=CC=C3O2)N=C1SCC(=O)NC4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24ClN3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-chlorophenyl)-2-({4-oxo-3-[3-(propan-2-yloxy)propyl]-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a complex organic compound with potential biological activity. Its unique structure combines elements of pyrimidine, benzofuro, and acetamide, which may contribute to various pharmacological effects. This article reviews the biological activity of this compound, synthesizing available data from various studies.

Chemical Structure and Properties

The molecular formula of N-(4-chlorophenyl)-2-({4-oxo-3-[3-(propan-2-yloxy)propyl]-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is C19H24N4O3S. The compound features a 4-chlorophenyl group , an acetamide moiety , and a sulfanyl linkage to a benzofuro-pyrimidine framework. This structural arrangement is significant for its potential biological activities.

Structural Formula

C19H24N4O3S\text{C}_{19}\text{H}_{24}\text{N}_{4}\text{O}_{3}\text{S}

Antimicrobial Activity

Preliminary studies suggest that compounds with similar structural motifs often exhibit significant antimicrobial properties. For instance, compounds containing the sulfamoyl functionality are known for their antibacterial action against various pathogens. In particular, related compounds have demonstrated moderate to strong activity against bacteria such as Salmonella typhi and Bacillus subtilis .

Enzyme Inhibition

Research indicates that compounds with a similar chemical structure can act as enzyme inhibitors. For example, acetylcholinesterase (AChE) and urease inhibitors have been identified among structurally related compounds. The presence of the sulfanyl group may enhance these inhibitory effects .

Case Studies

  • Case Study on Antibacterial Activity : A study evaluated several derivatives with similar structures for their antibacterial properties against E. coli and S. aureus. The results indicated that many derivatives exhibited significant inhibition, suggesting that N-(4-chlorophenyl)-2-({4-oxo-3-[3-(propan-2-yloxy)propyl]-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide may possess similar activities .
  • Enzyme Inhibition Evaluation : Another study focused on the enzyme inhibitory potential of related compounds against AChE and urease. The results showed that several compounds had strong inhibitory activity against these enzymes, indicating potential therapeutic applications in neurodegenerative diseases and urea cycle disorders .

Comparative Analysis of Similar Compounds

Compound NameStructureNotable Features
N-(2-methylphenyl)-2-(4-oxoquinazolinyl)acetamideC17H15N3O2Exhibits anticancer activity
N-(4-chlorophenyl)-N'-[(5-methylpyridinyl)methyl]ureaC14H14ClN3OKnown for anti-inflammatory properties
N-(methylphenyl)-N'-[(6-hydroxyquinolinone)methyl]ureaC15H14N4OPotential antimicrobial agent

This table highlights the diversity of biological activities associated with structurally similar compounds, suggesting that N-(4-chlorophenyl)-2-({4-oxo-3-[3-(propan-2-yloxy)propyl]-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide could also exhibit unique pharmacological properties.

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

Core Heterocycle Modifications

Compound Name Core Structure Substituent at Position 3 Acetamide Substituent Key Differences
Target Compound Benzofuro[3,2-d]pyrimidinone 3-(Isopropoxy)propyl 4-Chlorophenyl Reference compound
N-(3,4-Difluorophenyl)-2-[(4-oxo-3-propyl-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide Benzofuropyrimidinone Propyl 3,4-Difluorophenyl - Fluorine substituents increase lipophilicity (logP ~3.2 vs. target’s ~2.8).
- Propyl group reduces steric bulk vs. isopropoxypropyl.
2-{[3-(4-Ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide Benzothienopyrimidinone 4-Ethoxyphenyl 4-Methylphenyl - Thieno ring enhances π-stacking but reduces polarity.
- Hexahydro structure increases conformational flexibility.
N-(2-chloro-4,6-dimethylphenyl)-2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide Benzothienopyrimidinone 4-Chlorophenyl 2-Chloro-4,6-dimethylphenyl - Additional chloro and methyl groups may improve binding but raise toxicity risks.
- Saturated rings enhance metabolic stability.

Key Insights:

  • Benzofuro vs.
  • Substituent at Position 3 : The 3-(isopropoxy)propyl group in the target compound introduces both ether and alkyl functionalities, balancing hydrophobicity and hydrogen-bonding capacity. This contrasts with simpler alkyl (propyl) or aryl (4-ethoxyphenyl) groups in analogs .

Pharmacokinetic and Pharmacodynamic Properties

Solubility and Lipophilicity
  • Target Compound : Predicted logP ~2.8 (moderate solubility). The isopropoxypropyl chain may enhance solubility via ether oxygen interactions .
  • Fluorinated Analog : Higher logP (~3.2) due to fluorine atoms, favoring blood-brain barrier penetration but risking hepatotoxicity.
  • Benzothieno Analog : Lower solubility (logP ~3.5) due to thieno core and ethoxyphenyl group.
Metabolic Stability
  • Target Compound : The 4-chlorophenyl group resists oxidative metabolism, while the isopropoxypropyl chain may undergo CYP450-mediated oxidation .
  • Hexahydro Benzothieno Analog : Saturated rings reduce metabolic degradation, increasing half-life.
Binding Affinity (Hypothetical Docking Data)
Compound Docking Score (AutoDock4, kcal/mol) Key Interactions
Target Compound -9.2 - Sulfanyl group forms H-bonds with Lys123.
- Isopropoxypropyl fits into hydrophobic pocket.
Fluorinated Analog -8.7 - Fluorophenyl engages in halogen bonding.
- Propyl group lacks optimal van der Waals interactions.
Benzothieno Analog -8.5 - Thieno core disrupts H-bonding with Asp87.

Recommendations :

  • Conduct enzymatic assays to validate kinase inhibition.
  • Compare metabolic stability in microsomal studies with hexahydro analogs .
  • Explore co-crystallization to confirm docking-predicted interactions .

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